1,1'-Diheptyl-4,4'-bipyridinium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DHBP dibromide, also known as 1,1′-Diheptyl-4,4′-bipyridinium dibromide, is a chemical compound with the molecular formula C24H38Br2N2 and a molecular weight of 514.38 g/mol . It is a heptyl viologen that can be used as an electrochromic material and is known for its role as an inhibitor for calcium release and a muscle relaxant .
Mechanism of Action
Target of Action
The primary target of DHBP dibromide is the calcium release channel , also known as the ryanodine receptor . This receptor plays a crucial role in the regulation of intracellular calcium levels, which is vital for various cellular processes.
Mode of Action
DHBP dibromide acts as an inhibitor for calcium release . It blocks the calcium release from the sarcoplasmic reticulum by directly interacting with the ryanodine receptor . This interaction results in a decrease in intracellular calcium levels.
Pharmacokinetics
Its solubility in water and dmso suggests that it may have good bioavailability
Result of Action
As a result of its action, DHBP dibromide can act as a muscle relaxant . By inhibiting calcium release, it can prevent muscle contractions and induce muscle relaxation. This makes it potentially useful in the treatment of conditions characterized by excessive muscle contractions.
Action Environment
The action, efficacy, and stability of DHBP dibromide can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of moisture . Additionally, its inhibitory action on calcium release can be antagonized by the presence of caffeine
Biochemical Analysis
Biochemical Properties
DHBP dibromide is known to inhibit the calcium release induced by 2 mM caffeine and 2 μg/ml polylysine with an IC50 value of 5 μg/ml and 4 μg/ml respectively . This suggests that DHBP dibromide interacts with calcium channels in the cell, potentially influencing a variety of biochemical reactions that depend on calcium signaling .
Cellular Effects
The inhibition of calcium release by DHBP dibromide can have significant effects on various types of cells and cellular processes. Calcium is a crucial second messenger in many cellular signaling pathways, and its release can influence gene expression, cellular metabolism, and other aspects of cell function .
Molecular Mechanism
DHBP dibromide exerts its effects at the molecular level by inhibiting calcium release. By inhibiting this receptor, DHBP dibromide can prevent the release of calcium from intracellular stores, thereby influencing a variety of cellular processes .
Temporal Effects in Laboratory Settings
Given its role as a calcium release inhibitor, it is likely that its effects on cellular function would persist as long as the compound remains present and active in the cellular environment .
Dosage Effects in Animal Models
Given its role as a calcium release inhibitor, it is likely that its effects would be dose-dependent, with higher doses resulting in greater inhibition of calcium release .
Metabolic Pathways
Given its role as a calcium release inhibitor, it is likely that it interacts with enzymes and cofactors involved in calcium signaling pathways .
Transport and Distribution
Given its role as a calcium release inhibitor, it is likely that it is transported to areas of the cell where calcium release occurs .
Subcellular Localization
Given its role as a calcium release inhibitor, it is likely that it localizes to areas of the cell where calcium release occurs, such as the endoplasmic reticulum .
Preparation Methods
Synthetic Routes and Reaction Conditions
DHBP dibromide can be synthesized through the reaction of 4,4′-bipyridine with heptyl bromide under reflux conditions. The reaction typically involves the use of a solvent such as acetonitrile and a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for DHBP dibromide are not widely documented. the synthesis process generally involves large-scale reactions under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
DHBP dibromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states.
Reduction: It can be reduced to its corresponding reduced forms.
Substitution: It can undergo substitution reactions where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly used.
Major Products Formed
Oxidation: Oxidized forms of DHBP dibromide.
Reduction: Reduced forms of DHBP dibromide.
Substitution: Substituted derivatives of DHBP dibromide.
Scientific Research Applications
DHBP dibromide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- Methyl viologen dichloride hydrate
- Ethyl viologen dibromide
- Benzyl viologen dichloride
- 1-Heptyl-4-(4-pyridyl)pyridinium bromide
- 1,1′-Dioctadecyl-4,4′-bipyridinium dibromide
Uniqueness
DHBP dibromide is unique due to its specific heptyl chain length, which imparts distinct electrochromic properties and its ability to inhibit calcium release. This makes it particularly valuable in applications requiring precise control over calcium signaling and electrochromic behavior .
Properties
CAS No. |
6159-05-3 |
---|---|
Molecular Formula |
C24H38BrN2+ |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
1-heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C24H38N2.BrH/c1-3-5-7-9-11-17-25-19-13-23(14-20-25)24-15-21-26(22-16-24)18-12-10-8-6-4-2;/h13-16,19-22H,3-12,17-18H2,1-2H3;1H/q+2;/p-1 |
InChI Key |
LRJNRMNPNGPKMG-UHFFFAOYSA-M |
SMILES |
CCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC.[Br-].[Br-] |
Canonical SMILES |
CCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC.[Br-] |
6159-05-3 | |
physical_description |
Yellow hygroscopic solid; [Aldrich MSDS] |
Pictograms |
Irritant |
Synonyms |
1,1'-diheptyl-4,4'-bipyridinium 1,1'-diheptyl-4,4'-bipyridinium dibromide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.